molecular formula C11H15NO4 B14571673 Methyl 5-[(furan-3-carbonyl)amino]pentanoate CAS No. 61586-90-1

Methyl 5-[(furan-3-carbonyl)amino]pentanoate

Cat. No.: B14571673
CAS No.: 61586-90-1
M. Wt: 225.24 g/mol
InChI Key: GFQGLYBEFFHRKV-UHFFFAOYSA-N
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Description

Methyl 5-[(furan-3-carbonyl)amino]pentanoate is an organic compound with the molecular formula C11H15NO4. It contains a furan ring, an ester group, and an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(furan-3-carbonyl)amino]pentanoate typically involves the reaction of furan-3-carboxylic acid with 5-aminopentanoic acid, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(furan-3-carbonyl)amino]pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-[(furan-3-carbonyl)amino]pentanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-[(furan-3-carbonyl)amino]pentanoate involves its interaction with specific molecular targets and pathways. The furan ring and amide linkage allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(furan-2-carbonyl)amino]pentanoate
  • Ethyl 5-[(furan-3-carbonyl)amino]pentanoate
  • Methyl 5-[(thiophene-3-carbonyl)amino]pentanoate

Uniqueness

Methyl 5-[(furan-3-carbonyl)amino]pentanoate is unique due to the specific position of the furan ring and the ester group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

61586-90-1

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 5-(furan-3-carbonylamino)pentanoate

InChI

InChI=1S/C11H15NO4/c1-15-10(13)4-2-3-6-12-11(14)9-5-7-16-8-9/h5,7-8H,2-4,6H2,1H3,(H,12,14)

InChI Key

GFQGLYBEFFHRKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCNC(=O)C1=COC=C1

Origin of Product

United States

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